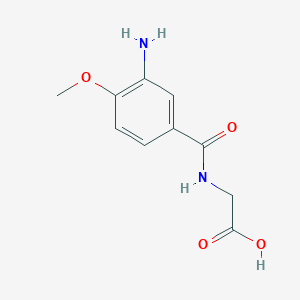
2-(3-Amino-4-methoxybenzamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of amino acid derivatives as starting materials. For instance, the efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile . This suggests that the synthesis of 2-(3-Amino-4-methoxybenzamido)acetic acid could also involve the use of a dinitrile precursor and subsequent modifications to introduce the amino and methoxy functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides an unambiguous determination of stereochemistry . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation and specific interplanar angles between amide groups . This information can be used to hypothesize that this compound may also exhibit a specific conformation that could be determined using similar crystallographic techniques.
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to this compound, they do discuss the reactivity of similar compounds. The modifications made to the amino acid derivatives suggest that the compound may also undergo reactions that could modify its structure, potentially affecting its pharmacological properties. For example, the introduction of a fluoromethoxyimino group in the synthesis of related compounds indicates that such modifications are possible and relevant for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of structurally similar compounds. The crystal structures of the compounds discussed in the papers reveal the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which contribute to the stability and packing of the molecules . These interactions are likely to influence the solubility, melting point, and other physical properties of this compound. Additionally, the presence of hydrophilic and hydrophobic areas within the molecules suggests that they may have amphiphilic properties, which could be relevant for their solubility and interaction with biological membranes .
科学的研究の応用
Synthesis and Detection in Biological Systems
The synthesis of related compounds, such as 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid, a metabolite of metoclopramide, has been accomplished. This process involves coupling with glycine benzyl ester and catalytic hydrogenation. Such compounds are important for studying metabolic pathways and detecting metabolites in biological systems, as demonstrated in human urine analysis (Maurich, De Amici, & De Micheli, 1994).
Radiosynthesis for Receptor Studies
Radiosynthesis techniques, such as the radiobromination of compounds like 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, have been utilized for creating potential tracers for PET (Positron Emission Tomography). These compounds have high affinity for certain receptors, such as 5HT2A receptors, making them useful for brain imaging and neurological research (Terrière et al., 1997).
Synthesis of Heterocycles
The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, such as 2-(3-Amino-4-methoxybenzamido)acetic acid, showcases the chemical versatility of these compounds. This process involves reaction with orthoesters and acetic acid, illustrating the potential of these compounds in creating a range of heterocyclic structures for various applications in medicinal chemistry and drug discovery (Gavin, Annor-Gyamfi, & Bunce, 2018).
Chemical Analysis and Solubility Studies
Studies on related compounds, such as 2-Amino-3-methylbenzoic Acid, provide insights into solubility and solvent effects. Such research is crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in pharmaceutical formulation and chemical analysis (Zhu et al., 2019).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds, such as 2-aminothiazoles, are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . This suggests that 2-(3-Amino-4-methoxybenzamido)acetic acid might interact with its targets in a way that modulates their function, leading to therapeutic effects.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, are involved in a wide range of biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that similar compounds, such as acetic acid, are antimicrobial agents used to treat susceptible infections . This suggests that this compound might have similar pharmacokinetic properties, including absorption and distribution in the body, metabolism, and excretion, which could impact its bioavailability.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound might also have diverse molecular and cellular effects.
Action Environment
It is known that similar compounds, such as members of the aux/iaa family, play a central role in regulating gene expression during auxin signal transduction and are influenced by environmental factors such as cold and salt stress . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.
特性
IUPAC Name |
2-[(3-amino-4-methoxybenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-8-3-2-6(4-7(8)11)10(15)12-5-9(13)14/h2-4H,5,11H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQFRHDBBOANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)
![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)
![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)





![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)